N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-10(24)19-11-3-2-4-12(7-11)20-16(26)8-13-9-28-18(21-13)23-17(27)14-5-6-15(25)22-14/h2-4,7,9,14H,5-6,8H2,1H3,(H,19,24)(H,20,26)(H,22,25)(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQOFWMLKQVESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s worth noting that thiazole derivatives, which share a similar structure, have been found to interact with various biological targets to exert their effects. For instance, some thiazole derivatives have been found to inhibit bacterial DNA gyrase, which is an essential enzyme involved in DNA replication.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways.
Biological Activity
N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action, supported by relevant research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves several multi-step organic reactions. The general synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting an α-haloketone with thiourea under basic conditions.
Attachment of the Acetamide Group: Acylation of an aniline derivative is performed to introduce the acetamide group.
Pyrrolidine Ring Formation: The oxopyrrolidine structure is formed through cyclization reactions involving appropriate precursors.
These steps culminate in the formation of the target compound, which features a unique structural arrangement conducive to biological activity.
2.1 Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing a 5-oxopyrrolidine scaffold have shown promising results against various cancer cell lines, particularly:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 18 | A549 (Lung Cancer) | 10 | Induces apoptosis |
| Compound 21 | MDA-MB-231 (Breast Cancer) | 15 | Cell cycle arrest |
Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and enzyme inhibition .
2.2 Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Similar thiazole-containing compounds have been tested against multidrug-resistant strains of bacteria, yielding favorable results:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Effective against MRSA |
| Escherichia coli | 16 µg/mL | Moderate activity |
These findings suggest that this compound could be further explored for its potential in treating infections caused by resistant pathogens .
The biological activity of this compound is likely mediated through interactions with specific biological targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
Receptor Modulation: It could interact with cellular receptors, altering signaling pathways that lead to reduced cell survival or increased apoptosis.
Oxidative Stress Modulation: The thiazole and acetamide groups may contribute to antioxidant properties, helping to mitigate oxidative stress-related damage in cells .
4. Case Studies
Recent studies have focused on evaluating the cytotoxic effects and antimicrobial efficacy of this compound class. For example, a study highlighted the anticancer properties of a related compound against A549 lung cancer cells, demonstrating a significant reduction in cell viability compared to standard chemotherapeutic agents like cisplatin .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide exhibit promising anticancer properties. Thiazole derivatives have been documented for their ability to inhibit tumor growth. For instance, studies have shown that thiazole-containing compounds can act as inhibitors of crucial enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS) .
Anti-inflammatory Properties
The thiazole ring is known for its anti-inflammatory potential. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound may also possess these properties. Molecular docking studies have indicated that such compounds could effectively target enzymes like 5-lipoxygenase (5-LOX), further supporting their role in anti-inflammatory therapies .
Antioxidant Activity
The antioxidant properties of thiazole derivatives are noteworthy, as they can mitigate oxidative stress-related diseases. The presence of multiple functional groups enhances the compound's ability to scavenge free radicals, making it a candidate for further investigation in oxidative stress-related conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of thiazole derivatives against various cancer cell lines. For example, compounds with similar structures have shown significant growth inhibition percentages against cell lines such as OVCAR-8 and NCI-H40 . These findings underscore the potential of this compound in cancer therapy.
Molecular Docking Studies
Molecular docking studies have been pivotal in predicting the binding affinity of this compound to various biological targets. These studies suggest that optimizing the structure could enhance its efficacy as an anticancer or anti-inflammatory agent .
Comparison with Similar Compounds
Key Structural Features
Target Compound :
- Thiazole ring : Central scaffold for heterocyclic interactions.
- 3-Acetamidophenyl group : Provides hydrogen-bonding capability via the acetamide moiety.
- 5-Oxopyrrolidine-2-carboxamide : Enhances solubility and metabolic stability.
- Analogues: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4):
- Replaces 3-acetamidophenyl with 3-methoxybenzyl and substitutes pyrrolidone with furan-2-carboxamide.
- acetamido groups; furan may lower metabolic stability compared to pyrrolidone . 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f):
- Incorporates a piperazine linker and trifluoromethylphenyl urea.
- Impact : Piperazine improves solubility, while the trifluoromethyl group enhances lipophilicity and target affinity .
- N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide (CAS 790237-66-0) :
- Features a 4-acetamidophenyl (vs. 3-substituted) and a dihydrobenzodioxin group.
Physicochemical Properties
- Solubility : The target compound’s pyrrolidone moiety likely improves aqueous solubility compared to furan or urea derivatives. Piperazine-containing analogues (e.g., 1f) may exhibit enhanced solubility in acidic environments .
- Lipophilicity : The trifluoromethyl group in 1f increases logP, favoring membrane permeability, whereas the target compound’s acetamido group balances hydrophilicity and lipophilicity .
Q & A
Q. What are the key functional groups in N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, and how do they influence reactivity and biological interactions?
The compound features:
- Thiazole ring : Enhances metabolic stability and enables π-π stacking with biological targets .
- Acetamide group : Facilitates hydrogen bonding with enzymes or receptors, critical for target specificity .
- Pyrrolidone moiety : Improves solubility and influences conformational flexibility .
These groups collectively enable interactions with kinases, proteases, or nucleic acids, as observed in structurally similar compounds .
Q. What synthetic methodologies are commonly employed for this compound?
Synthesis involves:
Multi-step organic reactions : Starting with coupling of 3-acetamidophenylamine to a thiazole intermediate, followed by amidation with pyrrolidone derivatives .
Key reagents : Triethylamine (base) and DMF (solvent) for amide bond formation .
Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .
Q. How is the compound characterized post-synthesis?
Q. What are the solubility and stability considerations for this compound?
- Solubility : Polar aprotic solvents (e.g., DMSO) are optimal due to the pyrrolidone group .
- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the acetamide moiety .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
Strategies include:
- Temperature modulation : Lowering reaction temperatures to reduce side-product formation in thiazole coupling steps .
- Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) .
- Solvent optimization : Switching from DMF to acetonitrile to improve reaction homogeneity .
Yield improvements from 45% to 70% have been reported in analogous syntheses .
Q. How do structural analogs compare in biological activity?
| Compound | Core Structure | Biological Activity | Key Differentiator |
|---|---|---|---|
| Target Compound | Thiazole + Pyrrolidone | Antimicrobial (hypothesized) | Dual acetamide functionality |
| Thienopyrimidine Derivative A | Thienopyrimidine | Antiviral | Simpler scaffold, lacks thiazole |
| Oxadiazole Compound B | Oxadiazole | Antifungal | No pyrrolidone ring |
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer results) be resolved?
- Assay standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation time .
- Structural tweaks : Introduce halogen substituents to enhance target specificity .
- Dose-response studies : Establish EC50 values to differentiate off-target effects .
Q. What experimental designs elucidate the compound’s mechanism of action?
Kinase inhibition assays : Use ADP-Glo™ to measure ATP consumption in kinase targets .
Molecular docking : Compare binding affinities with co-crystallized ligands (e.g., PDB ID 1ATP) .
Metabolic profiling : Incubate with liver microsomes to identify phase I/II metabolites .
Q. How can metabolic pathways be predicted for this compound?
- In silico tools : Use Schrödinger’s ADMET Predictor for CYP450 isoform susceptibility .
- In vitro studies : Rat hepatocyte assays to detect glucuronidation or sulfation .
- Isotope labeling : Track ¹⁴C-labeled compound in excretion studies .
Q. What strategies address low bioavailability in preclinical models?
- Prodrug modification : Esterify the pyrrolidone carbonyl to enhance membrane permeability .
- Nanoparticle encapsulation : Use PLGA polymers for sustained release in in vivo models .
- Co-administration : Combine with P-glycoprotein inhibitors to reduce efflux .
Q. Methodological Notes
- Data Contradictions : Discrepancies in bioactivity may stem from assay sensitivity; validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Advanced Characterization : X-ray crystallography or cryo-EM can resolve binding modes if co-crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
